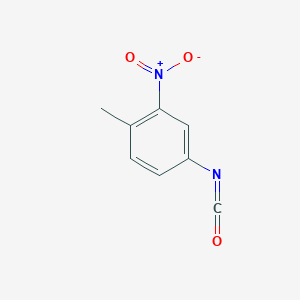

4-Methyl-3-nitrophenyl isocyanate

Descripción

4-Methyl-3-nitrophenyl isocyanate (CAS 13471-69-7) is a nitro-substituted aromatic isocyanate with the molecular formula C₈H₆N₂O₃ and a molecular weight of 178.145 g/mol. Key physical properties include a density of 1.27 g/cm³, boiling point of 113–118°C (3 mmHg), and melting point of 51–54°C . It exhibits a logP value of 2.39, indicative of moderate lipophilicity, and a high polar surface area (75.25 Ų) due to its nitro and isocyanate functional groups. The compound is classified under hazard codes Xn/Xi (harmful/irritant) with risk phrases R20/21/22 (harmful if inhaled, in contact with skin, or swallowed), necessitating storage at 0–6°C . Its primary applications include synthesis of ureas and polymer precursors, as noted in pharmacological and materials science literature .

Propiedades

IUPAC Name |

4-isocyanato-1-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-6-2-3-7(9-5-11)4-8(6)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIORBBLUSMONPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065500 | |

| Record name | 4-Methyl-3-nitrophenylisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13471-69-7 | |

| Record name | 4-Isocyanato-1-methyl-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13471-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 4-isocyanato-1-methyl-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013471697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-4-isocyanatotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 4-isocyanato-1-methyl-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methyl-3-nitrophenylisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-3-nitrophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthesis of 4-Methyl-3-nitroaniline

The synthesis of 4-methyl-3-nitrophenyl isocyanate begins with the preparation of its precursor, 4-methyl-3-nitroaniline . This intermediate is synthesized via nitration of 4-methylaniline (para-toluidine) under controlled acidic conditions.

Reaction Conditions:

-

Substrate : 4-Methylaniline (1.0 equiv)

-

Nitrating Agent : Concentrated nitric acid (HNO₃, 1.2 equiv) in sulfuric acid (H₂SO₄, 3.0 equiv)

-

Temperature : 0–5°C (maintained to avoid over-nitration)

-

Time : 2–4 hours

The nitration proceeds via electrophilic aromatic substitution, where the protonated amino group (-NH₃⁺) directs incoming nitro groups to the meta position relative to the methyl substituent. The crude product is isolated by quenching the reaction in ice, neutralizing with sodium carbonate (Na₂CO₃), and recrystallizing from ethanol/water (yield: 65–75%).

Key Analytical Data for 4-Methyl-3-nitroaniline:

Phosgenation of 4-Methyl-3-nitroaniline to this compound

The conversion of 4-methyl-3-nitroaniline to the target isocyanate employs triphosgene as a safer alternative to gaseous phosgene. This method, adapted from protocols in the Royal Society of Chemistry, ensures high yields and minimal byproducts.

Reaction Conditions:

-

Substrate : 4-Methyl-3-nitroaniline (1.0 equiv)

-

Phosgenation Agent : Triphosgene (0.35 equiv)

-

Base : Triethylamine (TEA, 3.0 equiv)

-

Solvent : Dichloromethane (DCM, 0.1 M)

-

Temperature : 0°C → room temperature

-

Time : 1 hour

The reaction proceeds via nucleophilic attack of the amine on triphosgene, forming an intermediate carbamoyl chloride, which eliminates HCl to yield the isocyanate.

Workup and Isolation:

-

Wash the reaction mixture with water (3×) and brine (1×).

-

Dry over anhydrous MgSO₄.

-

Concentrate in vacuo to obtain a yellow solid (yield: 85–90%).

Key Analytical Data for this compound:

-

¹H NMR (CDCl₃) : δ 8.45 (s, 1H, Ar-H), 8.10 (d, 1H, J = 8.6 Hz), 7.65 (d, 1H, J = 8.6 Hz), 2.55 (s, 3H, CH₃).

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| HNO₃ Equiv | 1.2 | Maximizes mono-nitration |

| Temperature | 0–5°C | Minimizes di-nitration |

| H₂SO₄ Concentration | >95% | Enhances nitronium ion (NO₂⁺) formation |

Comparative Analysis of Isocyanatation Methods

| Method | Reagent | Yield (%) | Safety Profile |

|---|---|---|---|

| Phosgene Gas | COCl₂ | 80–85 | High toxicity |

| Triphosgene | (Cl₃CO)₂O | 85–90 | Moderate |

| Diphosgene | ClCO₂CCl₃ | 75–80 | Moderate |

Triphosgene is preferred for lab-scale synthesis due to its stability and reduced volatility.

Applications and Derivatives

This compound serves as a building block for:

Análisis De Reacciones Químicas

Types of Reactions

4-Methyl-3-nitrophenyl isocyanate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: Reacts with nucleophiles such as water, alcohols, and amines.

Hydrolysis: Reacts with water to form carbamic acid, which decomposes to form an amine and carbon dioxide.

Formation of Urethanes: Reacts with alcohols to form carbamates (urethanes).

Formation of Ureas: Reacts with primary and secondary amines to form substituted ureas.

Common Reagents and Conditions

Water: Hydrolysis reaction.

Alcohols: Formation of carbamates.

Amines: Formation of ureas.

Catalysts: Tertiary amines or metal salts can be used to catalyze these reactions.

Major Products

Carbamates (Urethanes): Formed from the reaction with alcohols.

Substituted Ureas: Formed from the reaction with amines.

Amines and Carbon Dioxide: Formed from hydrolysis.

Aplicaciones Científicas De Investigación

Synthesis of Polyurethanes

One of the primary applications of 4-Methyl-3-nitrophenyl isocyanate is in the production of polyurethanes. It serves as a precursor to isocyanurate groups, which are crucial in creating polyurethane soft foams. The compound's reactivity allows it to participate in various polymerization reactions, contributing to the development of materials with desirable mechanical properties and thermal stability .

Catalytic Reactions

Recent studies have highlighted the use of this compound in catalytic hydroboration reactions. For instance, it has been utilized as a substrate in selective hydroboration processes to produce N-methyl amines from electron-rich isocyanates. These reactions demonstrate the compound's potential in organic synthesis, particularly in generating complex amine structures efficiently .

Structure-Activity Relationship Studies

The compound has been investigated for its biological activity through quantitative structure–activity relationship (QSAR) studies. Research indicates that variations in substituents on the aromatic ring can significantly influence the biological properties of related compounds, including their antitumor activities. This area of research is vital for drug development, particularly in optimizing compounds for therapeutic efficacy .

Data Tables

| Application | Description |

|---|---|

| Polyurethane Production | Used as a precursor for creating polyurethane soft foams |

| Catalytic Hydroboration | Acts as a substrate for selective hydroboration to form N-methyl amines |

| QSAR Studies | Investigated for biological activity related to antitumor properties |

Case Study 1: Polyurethane Foams

A study demonstrated that incorporating this compound into polyurethane formulations improved the mechanical strength and thermal stability of the resulting foams. This finding underscores its utility in developing high-performance materials for various industrial applications.

Case Study 2: Hydroboration Reactions

In a series of experiments, researchers successfully utilized this compound in catalytic hydroboration reactions, achieving over 85% conversion rates to desired products. The selectivity observed in these reactions highlights the compound's effectiveness as a building block in synthetic organic chemistry.

Mecanismo De Acción

The mechanism of action of 4-Methyl-3-nitrophenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic and reacts readily with nucleophiles such as hydroxyl groups and amines. This reaction follows a nucleophilic substitution pathway, where the nucleophile attacks the carbon atom of the isocyanate group, leading to the formation of carbamates or ureas .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers: 4-Methyl-2-nitrophenyl Isocyanate

- Molecular Formula : C₈H₆N₂O₃ (same as 3-nitro isomer).

- Key Differences : The nitro group at the ortho position (2-nitro) versus meta (3-nitro) alters electronic and steric properties.

- Reactivity : The ortho-nitro group induces stronger steric hindrance, reducing nucleophilic attack rates compared to the meta isomer .

- Spectroscopic Data : Vibrational spectroscopy (DFT analysis) distinguishes the isomers via distinct C=O and N=O stretching frequencies .

- Applications : Both isomers are used in urea synthesis, but the ortho derivative is less favored in polymer applications due to steric constraints .

Substituted Phenyl Isocyanates

a) 3-Chloro-4-methylphenyl Isocyanate (CAS 19241-37-3)

- Molecular Formula: C₈H₆ClNO (chlorine replaces nitro group).

- Properties : Chlorine’s electron-withdrawing effect enhances electrophilicity of the isocyanate group compared to nitro substituents.

b) 4-(Dimethylamino)phenyl Isocyanate (CAS 10128-95-3)

- Molecular Formula : C₉H₁₀N₂O .

- Properties: The electron-donating dimethylamino group reduces isocyanate reactivity, making it less electrophilic than nitro-substituted analogs.

- Applications : Primarily used in dye synthesis and as a catalyst modifier .

c) 4-(Methylthio)phenyl Isocyanate (CAS 1632-84-4)

Functional Group Analogs: Isothiocyanates

3-Chloro-4-methylphenyl Isothiocyanate (CAS 19241-37-3)

- Molecular Formula : C₈H₆ClNS .

- Comparison : Replacing the isocyanate (-NCO) with isothiocyanate (-NCS) increases molecular weight (185.66 g/mol ) and alters reactivity.

Comparative Data Table

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Key Applications | Hazard Class |

|---|---|---|---|---|---|---|---|

| 4-Methyl-3-nitrophenyl isocyanate | 13471-69-7 | C₈H₆N₂O₃ | 178.15 | 113–118 (3 mmHg) | 51–54 | Urea synthesis, polymers | 6.1 (Xn/Xi) |

| 4-Methyl-2-nitrophenyl isocyanate | 24991-53-5 | C₈H₆N₂O₃ | 178.15 | 110–115 (2 mmHg) | 45–48 | Organic intermediates | 6.1 (Xn/Xi) |

| 3-Chloro-4-methylphenyl isocyanate | 3293-20-7 | C₈H₆ClNO | 167.59 | 120–125 (5 mmHg) | 60–63 | Agrochemicals | 6.1 (Toxic) |

| 4-(Dimethylamino)phenyl isocyanate | 10128-95-3 | C₉H₁₀N₂O | 162.19 | 150–155 (1 mmHg) | 30–33 | Dyes, catalysts | 6.1 (Irritant) |

| 4-(Methylthio)phenyl isocyanate | 1632-84-4 | C₈H₇NOS | 165.21 | 135–140 (0.5 mmHg) | 25–28 | Polymer additives | 6.1 (Xn) |

Reactivity and Application Insights

- Electrophilicity: Nitro groups (meta or ortho) enhance electrophilicity of the isocyanate group, favoring reactions with amines and alcohols. Chlorine further amplifies this effect, while dimethylamino groups reduce it .

- Polymer Applications : Nitro-substituted isocyanates are preferred in rigid polyurethane foams due to their thermal stability (>230°C decomposition) . In contrast, methylthio derivatives degrade at lower temperatures, limiting their use in high-heat environments .

- Safety Profiles: Nitro and chloro derivatives require stringent handling (ventilation, PPE) due to inhalation and dermal hazards, whereas dimethylamino analogs pose lower acute risks .

Actividad Biológica

4-Methyl-3-nitrophenyl isocyanate (CAS No. 358731-26-7) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and materials science. This compound features both nitro and isocyanate functional groups, which contribute to its reactivity and potential therapeutic applications. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H8N2O3

- Boiling Point : 113-118 °C at 3 mmHg

- Melting Point : 51-54 °C

- Flash Point : >230 °F

This compound exhibits its biological effects primarily through its interaction with nucleophiles, such as hydroxyl groups and amines. These interactions can lead to the formation of reactive intermediates that may covalently bind to cellular components, resulting in various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Nitro-containing compounds are well-known for their antimicrobial properties. Research indicates that this compound can exhibit similar effects by producing toxic intermediates upon reduction, which can damage microbial DNA. This mechanism is akin to that observed in established antimicrobial agents like metronidazole .

Table 1: Antimicrobial Activity of Nitro Compounds

| Compound | Mechanism of Action | Activity Type |

|---|---|---|

| Metronidazole | Reduction to form toxic intermediates | Antibacterial |

| Chloramphenicol | Inhibition of protein synthesis | Broad-spectrum |

| This compound | Covalent binding to DNA | Antimicrobial |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that derivatives of nitro compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, related compounds have demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells .

Table 2: Anticancer Activity Studies

| Study | Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| Nitro compound derivatives | A549 | 0.0517 | |

| Nitro compound derivatives | HeLa | Not specified | |

| This compound | Various | Under investigation |

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of various nitro compounds against five strains of bacteria and fungi. The results indicated that compounds similar to this compound exhibited effective inhibition against these pathogens within 24 hours at room temperature .

- Antitumor Activity : Another investigation focused on the anticancer potential of nitro-containing compounds. It reported that certain derivatives showed promising results against multidrug-resistant tumors in vitro, suggesting a potential role for this compound in cancer therapy .

Q & A

Q. What are the recommended methods for synthesizing 4-methyl-3-nitrophenyl isocyanate derivatives, and how can their structures be validated?

- Methodological Answer : The synthesis of nitro-substituted isocyanates, such as sulfonyl isocyanate derivatives, often involves reacting sulfonamides with phosgene in the presence of butyl isocyanate under controlled conditions. For example, 4-chloro-3-nitrobenzenesulfonyl isocyanate was synthesized by reacting the sulfonamide with phosgene and butyl isocyanate, followed by distillation to yield a yellow oil (66% yield). To simplify characterization, derivatives like methyl carbamate can be prepared via reaction with methanol. Structural validation relies on elemental analysis, infrared spectroscopy (IR) for detecting carbamate/sulfonyl groups, and NMR spectroscopy to confirm molecular frameworks .

Q. How should this compound be stored to ensure stability, and what decomposition risks exist?

- Methodological Answer : Nitro-substituted isocyanates are moisture-sensitive and thermally labile. Storage at 0–6°C in airtight containers is recommended to minimize hydrolysis and degradation. Decomposition risks include exothermic reactions with water or amines, which can generate urea derivatives. Stability assessments should involve periodic HPLC or GC analysis to detect unreacted isocyanate and degradation byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer : FTIR spectroscopy is critical for identifying the isocyanate (–NCO) stretch (~2270 cm⁻¹) and nitro (–NO₂) groups (~1520–1350 cm⁻¹). NMR spectroscopy (¹H and ¹³C) confirms substituent positions and purity. For example, methyl carbamate derivatives show distinct carbonyl (C=O) signals at ~170 ppm in ¹³C NMR. UV-Vis spectroscopy can monitor reaction progress if chromophores (e.g., nitro groups) are present .

Advanced Research Questions

Q. How do indirect GC methods compare to direct HPLC for quantifying this compound in complex matrices?

- Methodological Answer : Indirect GC methods (e.g., derivatization with n-dibutylamine, n-DBA) stabilize reactive isocyanates, enabling quantitation of unreacted n-DBA. This avoids thermal decomposition risks during direct GC injection. HPLC (e.g., reversed-phase with UV detection) is preferred for polar derivatives but requires optimized mobile phases to resolve nitro-substituted byproducts. Indirect methods are advantageous for multi-isocyanate systems, as they standardize analysis parameters across compounds .

Q. What kinetic parameters govern the reaction of this compound with alcohols, and how can microreactors improve accuracy?

- Methodological Answer : The reaction follows second-order kinetics, with activation energies (Eₐ) influenced by solvent polarity and alcohol structure. For phenyl isocyanate analogs, Eₐ ranges from 30–52 kJ mol⁻¹ for primary/secondary alcohols. Microreactor systems enable precise control of temperature and reagent mixing, reducing side reactions. Real-time FTIR or inline GC monitoring in microreactors improves rate constant determination accuracy, particularly for thermally sensitive nitro derivatives .

Q. What are the thermal decomposition pathways of this compound under pyrolysis conditions?

- Methodological Answer : Pyrolysis at >250°C generates CO, NOₓ , and aromatic intermediates via cleavage of the –NCO group and nitro reduction. Computational modeling (e.g., density functional theory) predicts intermediates like methyl nitrile and nitrophenol derivatives. Experimental validation involves closed-reactor pyrolysis coupled with GC-MS to profile volatile species. Sensitivity analysis identifies dominant pathways, such as H-abstraction from the methyl group .

Q. How can biomarkers be used to assess occupational exposure to this compound in research settings?

- Methodological Answer : Immunoassays (e.g., ELISA) detect isocyanate-specific IgE/IgG in serum, linking exposure to immune sensitization. Urinary metabolites (e.g., nitro-phenyl conjugates) are quantified via LC-MS/MS after derivatization with glutathione or cysteine. Method validation requires spiked matrix samples to assess recovery rates and cross-reactivity with structurally similar isocyanates .

Q. How does the nitro group in this compound influence its reactivity in polymer grafting applications?

- Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity at the –NCO group, accelerating reactions with nucleophiles (e.g., amines, hydroxyls). In polyurethane grafting, this increases crosslinking density but may reduce thermal stability due to nitro group decomposition. TGA and DSC assess thermal resistance, while elemental analysis quantifies grafting efficiency (e.g., sulfur content in sulfonamide-grafted polymers) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.